N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide
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Overview
Description
N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide typically involves multi-step organic reactions. The starting materials often include 4,5-dimethylbenzothiazole and 2,6-dimethylmorpholine. The synthesis may involve the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving aniline derivatives and sulfur-containing reagents.
Hydrazide Formation: The final step involves the reaction of the sulfonylated benzothiazole with hydrazine derivatives to form the benzohydrazide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it useful in the synthesis of new materials.
Biology
Biologically, benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, contributing to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with biological targets makes it a promising candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share a similar core structure.
Sulfonyl Hydrazides: Compounds such as sulfonyl hydrazones and sulfonyl hydrazides have similar functional groups.
Uniqueness
N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S2/c1-13-5-10-19-20(16(13)4)23-22(31-19)25-24-21(27)17-6-8-18(9-7-17)32(28,29)26-11-14(2)30-15(3)12-26/h5-10,14-15H,11-12H2,1-4H3,(H,23,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGKGNMJMNFMAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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